(S)-4,5-dihydroxypentane-2,3-dione

Catalog No.
S3567757
CAS No.
710324-30-4
M.F
C5H8O4
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4,5-dihydroxypentane-2,3-dione

CAS Number

710324-30-4

Product Name

(S)-4,5-dihydroxypentane-2,3-dione

IUPAC Name

(4S)-4,5-dihydroxypentane-2,3-dione

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3/t4-/m0/s1

InChI Key

UYTRITJAZOPLCZ-BYPYZUCNSA-N

SMILES

CC(=O)C(=O)C(CO)O

Synonyms

1-deoxypentosone, 4,5-DHP, 4,5-dihydroxy-2,3-pentanedione

Canonical SMILES

CC(=O)C(=O)C(CO)O

Isomeric SMILES

CC(=O)C(=O)[C@H](CO)O

Description

The exact mass of the compound (S)-4,5-dihydroxypentane-2,3-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Pentanes - Supplementary Records. It belongs to the ontological category of secondary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

DPD as a Precursor to Autoinducer-2 (AI-2)

  • DPD is a precursor molecule in the production of AI-2, a signaling molecule used by many bacteria for communication. PubChem:
  • AI-2 allows bacteria to assess their population density, a process known as quorum sensing. Wikipedia:
  • By detecting AI-2 concentrations, bacteria can regulate gene expression and coordinate behaviors that benefit the entire population. These behaviors can include bioluminescence, virulence factor production, and biofilm formation. NCBI:

Research on DPD's Role in Bacterial Processes

  • Scientists are investigating how DPD influences bacterial behavior through AI-2 signaling. This research may provide insights into:
    • Bacterial communication and cooperation within communities.
    • The regulation of virulence factors in pathogenic bacteria.
    • The development of new strategies to control bacterial growth and virulence. National Institutes of Health

(S)-4,5-dihydroxypentane-2,3-dione is a chiral organic compound with the molecular formula C5_5H8_8O4_4. This compound is also known by various names such as 4,5-dihydroxy-2,3-pentanedione and has significant implications in both chemical synthesis and biological systems. Its unique stereochemistry contributes to its distinct reactivity and biological activity, making it an important compound in various fields of research .

  • Oxidation: This compound can be oxidized to yield corresponding diketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using alkyl halides or nucleophiles like amines or thiols under basic or acidic conditions .

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate generally yields carboxylic acids.

The synthesis of (S)-4,5-dihydroxypentane-2,3-dione can be achieved through several methods:

  • Asymmetric Dihydroxylation: A common method involves the asymmetric dihydroxylation of pent-2-ene-1,4-diol using osmium tetroxide in the presence of a chiral ligand. This reaction typically occurs under mild conditions to ensure high enantioselectivity.
  • Biocatalytic Processes: Industrial production often utilizes biocatalytic methods involving enzymes such as dehydrogenases and oxidases. These processes are environmentally friendly and generally conducted in aqueous media at moderate temperatures and pH levels for optimal enzyme activity.

(S)-4,5-dihydroxypentane-2,3-dione has diverse applications:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules.
  • Biology: The compound is utilized to study enzyme mechanisms and metabolic pathways.
  • Industry: It acts as an intermediate in the production of fine chemicals and pharmaceuticals.

Research indicates that (S)-4,5-dihydroxypentane-2,3-dione interacts with specific enzymes and molecular targets. It can act as a substrate for dehydrogenases and oxidases, leading to the formation of reactive intermediates that participate in various biochemical pathways. The compound's stereochemistry is vital for its binding affinity and specificity towards these enzymes .

Several compounds share structural similarities with (S)-4,5-dihydroxypentane-2,3-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4,5-Dihydroxy-2-pentanoneC5_5H8_8O3_3Lacks one carbonyl group compared to (S)-DPD
1-DeoxypentosoneC5_5H8_8O4_4Similar structure but different functional groups
4-Hydroxy-6-pentylpyran-2-oneC10_10H14_14O3_3Contains additional ring structure

Uniqueness

XLogP3

-1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-4,5-dihydroxypentane-2,3-dione
4,5-dihydroxy-2,3-pentanedione

Dates

Modify: 2024-02-18
Gutierrez et al. Transition state analogs of 5\'-methylthioadenosine nucleosidase disrupt quorum sensing Nature Chemical Biology, doi: 10.1038/nchembio.153, published online 8 March 2009 http://www.nature.com/naturechemicalbiology

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